molecular formula C11H12N2O2S B1493176 (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 2098071-86-2

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No. B1493176
CAS RN: 2098071-86-2
M. Wt: 236.29 g/mol
InChI Key: LSMUAFDHFALYDC-UHFFFAOYSA-N
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Description

(6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol, commonly referred to as 6-Thiophen-3-yl-pyrazolooxazin-2-ylmethanol (6-TPOM), is a novel compound that has been studied for its potential applications in scientific research. 6-TPOM is a small molecule that is structurally similar to other compounds such as pyrazolo[3,4-d]pyrimidine (PP) and pyrazolo[3,4-d]pyrimidine-2-thione (PPT). 6-TPOM has been found to have a variety of biochemical and physiological effects on living cells, making it a promising compound for further research.

Scientific Research Applications

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have anti-tumor activity in several different types of cancer cells, including lung, breast, and ovarian cancer cells. Additionally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to be an effective inhibitor of the enzyme topoisomerase I, which plays an important role in the replication of DNA. This makes (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol a promising compound for further research into the development of novel anti-cancer treatments.

Mechanism of Action

The mechanism of action of (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is not yet fully understood, but it is believed to involve several different pathways. It has been found to inhibit topoisomerase I, which is an enzyme that plays an important role in the replication of DNA. Additionally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to act as an inhibitor of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. Finally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to have a variety of biochemical and physiological effects on living cells. It has been found to inhibit the enzyme topoisomerase I, which is involved in the replication of DNA. Additionally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to act as an inhibitor of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival. (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells. Finally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to have anti-tumor activity in several different types of cancer cells, including lung, breast, and ovarian cancer cells.

Advantages and Limitations for Lab Experiments

The use of (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol in lab experiments has several advantages. It is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects on living cells. Additionally, (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been found to have anti-tumor activity in several different types of cancer cells. However, there are some limitations to its use in lab experiments. (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on healthy cells have not yet been studied, so its potential toxicity is unknown.

Future Directions

There are several potential future directions for research into (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol. First, further research is needed to understand its mechanism of action and its effects on healthy cells. Additionally, further research is needed to determine the optimal dose and delivery method for (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol in order to maximize its anti-tumor activity. Finally, further research is needed to explore the potential of (6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

(6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-5-9-3-10-6-15-11(4-13(10)12-9)8-1-2-16-7-8/h1-3,7,11,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMUAFDHFALYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 2
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 3
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 4
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 5
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Reactant of Route 6
(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

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